molecular formula C7H13NO2 B123570 (4S)-4-butyl-1,3-oxazolidin-2-one CAS No. 158249-51-5

(4S)-4-butyl-1,3-oxazolidin-2-one

Cat. No. B123570
M. Wt: 143.18 g/mol
InChI Key: XOTKVAZRWPADJP-LURJTMIESA-N
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Description

(4S)-4-butyl-1,3-oxazolidin-2-one, also known as BOC-4-ON, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the oxazolidinone family and is widely used as a reagent in organic synthesis due to its unique properties.

Scientific Research Applications

(4S)-4-butyl-1,3-oxazolidin-2-one has been extensively studied for its potential applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of peptides and amino acids. (4S)-4-butyl-1,3-oxazolidin-2-one is also used as a protecting group for amino acids during peptide synthesis. Additionally, (4S)-4-butyl-1,3-oxazolidin-2-one has been used as a precursor for the synthesis of other oxazolidinones, which have been shown to have potential therapeutic applications.

Mechanism Of Action

The mechanism of action of (4S)-4-butyl-1,3-oxazolidin-2-one is not well understood. However, it is believed to function as a carbonylating agent, reacting with nucleophiles such as amines to form stable carbamate derivatives. (4S)-4-butyl-1,3-oxazolidin-2-one is also known to form stable complexes with metal ions, which may contribute to its reactivity.

Biochemical And Physiological Effects

(4S)-4-butyl-1,3-oxazolidin-2-one has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and is considered safe for use in laboratory experiments. (4S)-4-butyl-1,3-oxazolidin-2-one is also stable under a wide range of conditions, making it a useful reagent in organic synthesis.

Advantages And Limitations For Lab Experiments

(4S)-4-butyl-1,3-oxazolidin-2-one has several advantages for use in laboratory experiments. It is a stable and non-toxic reagent that is relatively easy to synthesize. (4S)-4-butyl-1,3-oxazolidin-2-one is also compatible with a wide range of reaction conditions, making it a versatile reagent for organic synthesis. However, (4S)-4-butyl-1,3-oxazolidin-2-one has some limitations, including its high cost and limited solubility in some solvents.

Future Directions

There are several potential future directions for the study of (4S)-4-butyl-1,3-oxazolidin-2-one. One area of interest is the development of new synthetic methods for (4S)-4-butyl-1,3-oxazolidin-2-one and related oxazolidinones. Additionally, (4S)-4-butyl-1,3-oxazolidin-2-one may have potential applications in the development of new drugs and therapeutic agents. Further research is needed to fully understand the mechanism of action and potential applications of (4S)-4-butyl-1,3-oxazolidin-2-one.

Synthesis Methods

The synthesis of (4S)-4-butyl-1,3-oxazolidin-2-one involves the reaction between butylamine and ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to yield (4S)-4-butyl-1,3-oxazolidin-2-one. This method is widely used in the laboratory and has been optimized for large-scale production.

properties

IUPAC Name

(4S)-4-butyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-3-4-6-5-10-7(9)8-6/h6H,2-5H2,1H3,(H,8,9)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTKVAZRWPADJP-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H]1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429045
Record name (4S)-4-Butyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-butyl-1,3-oxazolidin-2-one

CAS RN

158249-51-5
Record name 2-Oxazolidinone, 4-butyl-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158249-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-4-Butyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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